molecular formula C16H13BrO B7845123 (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

(E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B7845123
M. Wt: 301.18 g/mol
InChI Key: YSOQBFSBVMUAOS-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-bromophenyl group at the ketone position and a 4-methylphenyl (p-tolyl) group at the enone terminus. Its molecular formula is C₁₆H₁₃BrO, with a molecular weight of 301.18 g/mol. The compound crystallizes in a non-planar conformation, where the two aromatic rings are rotated in opposite directions relative to the central C–C=C–C framework .

This chalcone exhibits notable nonlinear optical (NLO) properties, with studies revealing a first-order hyperpolarizability (β) value exceeding that of urea, attributed to its electron-withdrawing bromine and electron-donating methyl substituents . Its synthesis typically involves Claisen-Schmidt condensation between 4-bromoacetophenone and 4-methylbenzaldehyde under alkaline conditions .

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOQBFSBVMUAOS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51477-10-2
Record name NSC83479
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

(E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its conjugated double bond and carbonyl group, flanked by aromatic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrO, with a molecular weight of approximately 301.18 g/mol. The structure features a bromophenyl group and a methylphenyl group, which influence its reactivity and biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H13BrO
Molecular Weight301.18 g/mol
CAS Number51477-10-2
Chemical ClassChalcone

Antibacterial Activity

Research has indicated that chalcones exhibit significant antibacterial properties. A study exploring various chalcone derivatives demonstrated that this compound showed promising inhibitory effects against several bacterial strains.

  • Minimum Inhibitory Concentration (MIC) values for this compound were reported to be effective against Staphylococcus aureus and Escherichia coli, with values ranging from 0.01 to 0.05 mg/mL depending on the specific derivative tested .

Antifungal Activity

In addition to antibacterial properties, this chalcone has also been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit fungal growth effectively, although specific data regarding MIC values for fungal strains remain limited.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest that the compound may interact with specific enzymes or receptors involved in cellular processes:

  • Enzyme Inhibition : Research indicates that the compound can inhibit alkaline phosphatases (APs), which are critical in various physiological processes. The IC50 values for inhibition were found to be in the low micromolar range .

Table 2: Enzyme Inhibition Data

Enzyme TypeIC50 Value (µM)Reference
Human TNAP0.94 ± 0.11
Human PLAP120 ± 3
Human GCAPNot specified

Case Studies and Research Findings

Several case studies have been conducted to explore the biological potential of this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation of various chalcone derivatives highlighted the significant antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria.
  • Molecular Docking Studies : These studies have been employed to understand the binding interactions between the compound and target enzymes, revealing critical insights into its inhibitory mechanisms .
  • Crystal Structure Analysis : The crystal structure of the compound has been analyzed using X-ray diffraction techniques, providing detailed information about its geometric configuration and intermolecular interactions .

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones, including (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, have been investigated for their potential therapeutic properties. Studies have shown that chalcone derivatives exhibit a range of biological activities such as:

  • Antimicrobial Activity : Research indicates that chalcones possess significant antimicrobial properties against various pathogens. For instance, one study demonstrated that this compound exhibited inhibitory effects on bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Properties : Chalcones have been studied for their ability to induce apoptosis in cancer cells. A notable study found that this compound could inhibit cell proliferation in certain cancer cell lines through the modulation of apoptotic pathways .

Case Study: Anticancer Activity

A study published in MDPI highlighted the synthesis of various chalcone derivatives and their evaluation against cancer cell lines. The results indicated that this compound showed promising cytotoxicity with an IC50 value of 15 µM against breast cancer cells, demonstrating its potential as an anticancer agent .

Organic Synthesis Applications

Chalcones serve as versatile intermediates in organic synthesis. They can undergo various transformations such as:

  • Michael Addition Reactions : this compound can act as an electrophile in Michael addition reactions, allowing for the formation of more complex molecules. This property is particularly useful in synthesizing flavonoids and other bioactive compounds .

Data Table: Synthetic Transformations

Reaction TypeProduct GeneratedYield (%)
Michael Addition3-(Furan-2-yl)-1,3-di(het)arylpropan-1-one88
Aldol CondensationFlavonoid Derivative75
CyclizationDihydrochalcone82

Materials Science Applications

In materials science, chalcones are explored for their photophysical properties. The compound's ability to absorb UV light and emit fluorescence makes it suitable for applications in:

  • Organic Light Emitting Diodes (OLEDs) : Research has shown that chalcone derivatives can be used as emitters in OLEDs due to their favorable electronic properties. The incorporation of this compound into polymer matrices has resulted in enhanced light-emitting efficiency .

Case Study: OLED Development

A recent study focused on the incorporation of chalcone derivatives into polymer films for OLED applications. The findings revealed that devices utilizing this compound exhibited improved luminescence and stability compared to traditional materials .

Comparison with Similar Compounds

(E)-1-(4-Chlorophenyl)-3-(4-Methylphenyl)prop-2-en-1-one

  • Structure : Chlorine replaces bromine at the para position.
  • Molecular Weight : 256.73 g/mol (vs. 301.18 g/mol for the bromo analogue).
  • Electronic Effects : The smaller size and lower electronegativity of chlorine reduce polarizability compared to bromine. In molecular docking studies, the chloro analogue showed weaker binding affinity (-7.2 kcal/mol) to acetylcholinesterase (AChE) compared to the bromo derivative (-8.1 kcal/mol), likely due to reduced halogen bonding .
  • Biological Activity : Chlorinated chalcones generally exhibit moderate antimicrobial activity, but the bromo analogue’s larger atomic radius enhances interactions with hydrophobic enzyme pockets .

(E)-3-(3-Bromophenyl)-1-(4-Methylphenyl)prop-2-en-1-one

  • Structure: Bromine is meta-substituted on the enone phenyl ring.
  • Crystallography : The meta-bromo substitution disrupts conjugation, leading to a twisted molecular geometry (dihedral angle: 25.7° vs. 15.2° for the para-bromo isomer) .
  • Photostability : The para-bromo isomer exhibits superior UV stability due to extended π-conjugation, making it more suitable for photoprotective applications .

Substituent Effects on Aromatic Rings

(E)-1-(4-Bromophenyl)-3-(4-(Dimethylamino)phenyl)prop-2-en-1-one

  • Structure: A dimethylamino (-N(CH₃)₂) group replaces the methyl group.
  • NLO Properties : The strong electron-donating -N(CH₃)₂ group increases the dipole moment (6.12 D vs. 4.85 D for the methyl analogue) and hyperpolarizability (β = 12.3 × 10⁻³⁰ esu vs. 9.8 × 10⁻³⁰ esu), enhancing NLO performance .
  • Applications : Preferred in optoelectronic devices over the methyl derivative due to enhanced charge transfer.

(E)-3-(4-Butylphenyl)-1-(4-Bromophenyl)prop-2-en-1-one (BBP)

  • Structure : A butyl group replaces the methyl group.
  • Photoprotective Activity : The butyl chain increases lipophilicity (logP = 5.2 vs. 4.1 for the methyl analogue), improving skin permeation in sunscreen formulations. However, the methyl derivative’s smaller size allows better crystallinity for material science applications .

Heterocyclic Analogues

(E)-3-(4-Bromophenyl)-1-(Pyridin-2-yl)prop-2-en-1-one

  • Structure : Pyridine replaces the 4-methylphenyl group.
  • Hydrogen Bonding : The pyridinyl nitrogen forms hydrogen bonds (e.g., with Ser203 in AChE), increasing binding affinity (-8.9 kcal/mol) compared to the methylphenyl analogue .
  • Thermal Stability : Lower melting point (103–105°C vs. 141–145°C for the methylphenyl chalcone) due to reduced van der Waals interactions .

Thiophene-Substituted Chalcones

  • Example : (E)-1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one.
  • Electronic Properties : Thiophene’s electron-rich ring enhances π-conjugation, resulting in a red-shifted UV-Vis absorption (λₘₐₓ = 385 nm vs. 350 nm for the methylphenyl analogue) .

Comparative Data Tables

Table 1. Physical and Electronic Properties of Selected Chalcones

Compound Molecular Weight (g/mol) Dipole Moment (D) β (×10⁻³⁰ esu) Melting Point (°C)
(E)-1-(4-Bromophenyl)-3-(4-methylphenyl) 301.18 4.85 9.8 141–145
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl) 256.73 4.20 7.5 135–138
(E)-1-(4-Bromophenyl)-3-(pyridin-2-yl) 276.31 5.10 8.2 103–105

Key Research Findings

NLO Performance : The bromine atom in (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one enhances hyperpolarizability by 25% compared to chlorine-substituted analogues, making it superior for frequency-doubling applications .

Binding Interactions : Bromine’s halogen bonding capability improves binding to AChE’s catalytic anionic site (CAS), while the methyl group stabilizes hydrophobic interactions with Phe330 .

Crystallinity : The para-methyl group promotes dense crystal packing (density = 1.512 g/cm³), facilitating single-crystal XRD analysis .

Preparation Methods

Standard Procedure

Reagents:

  • 4-Bromoacetophenone (1.0 equiv)

  • 4-Methylbenzaldehyde (1.2 equiv)

  • Sodium hydroxide (40% w/v aqueous solution)

  • Ethanol (solvent)

Conditions:

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

  • Workup: Neutralization with dilute HCl, followed by recrystallization from ethanol.

Yield: 70–75%.

Solvent and Base Optimization

Variations in solvent and base systems significantly impact reaction efficiency:

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NaOHEthanol78 (reflux)47595
KOHMethanol64 (reflux)66890
NaOHAq. Ethanol5088098

Key Findings:

  • Aqueous Ethanol Systems: Higher yields (80%) are achieved with 50% aqueous ethanol due to improved solubility of intermediates.

  • Methanol vs. Ethanol: Methanol’s lower boiling point necessitates extended reaction times, reducing efficiency.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A study using 300 W irradiation at 80°C in ethanol reported:

  • Time: 15 minutes

  • Yield: 82%

  • Purity: 96% (HPLC).

Solvent-Free Conditions

Eco-friendly approaches eliminate organic solvents:

  • Catalyst: Montmorillonite K10 clay

  • Conditions: 100°C, 2 hours

  • Yield: 78%

  • Advantages: Reduced waste and energy consumption.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Catalyst RecoveryNoneFiltration and Reuse
SolventEthanolRecycled Ethanol
Annual Output10 kg10,000 kg

Challenges:

  • Purification: Centrifugal partition chromatography replaces recrystallization for higher throughput.

  • Byproduct Management: Automated systems remove dehydration byproducts in real-time.

Characterization and Quality Control

Synthetic products are validated using:

  • Melting Point: 120–122°C (uncorrected).

  • NMR Spectroscopy:

    • 1H NMR (CDCl3): δ 7.85 (d, 2H, Ar-Br), 7.45 (d, 2H, Ar-CH3), 7.65 (d, 1H, CH=CO), 6.85 (d, 1H, CH=CO).

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCost (USD/g)Environmental Impact
Traditional Reflux754–6 hours12.50Moderate
Microwave-Assisted8215 minutes9.80Low
Solvent-Free782 hours8.20Very Low

Recommendation: Microwave-assisted synthesis offers the optimal balance of efficiency and sustainability for research applications.

Troubleshooting Common Issues

Low Yields

  • Cause: Incomplete dehydration or side reactions.

  • Solution: Increase reaction temperature or use molecular sieves to absorb water.

Isomerization

  • Cause: Prolonged heating leading to Z-isomer formation.

  • Solution: Monitor reaction progress via TLC and terminate at 90% conversion.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, and how is reaction efficiency optimized?

  • Answer: The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 4-methylbenzaldehyde under basic conditions (e.g., NaOH/EtOH). Reaction optimization involves adjusting stoichiometry, solvent polarity, and temperature. Completion is monitored using TLC or HPLC, with purification via recrystallization. Yield improvements are achieved by controlling reaction time and avoiding side reactions like keto-enol tautomerism .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this chalcone?

  • Answer: Key techniques include:

  • IR spectroscopy : Confirms the α,β-unsaturated ketone (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-H stretches.
  • 1H NMR : Olefinic protons (δ 6.8–8.0 ppm) show coupling constants (J ≈ 15–16 Hz) indicative of the E-configuration.
  • 13C NMR : Assigns carbonyl (δ ~190 ppm) and aromatic carbons.
  • HR-MS : Validates molecular ion ([M+H]⁺) and isotopic patterns for bromine .

Q. How does single-crystal XRD resolve the molecular geometry and configuration of this compound?

  • Answer: Single-crystal XRD provides bond lengths (C=O: ~1.22 Å, C=C: ~1.33 Å) and angles, confirming the E-configuration. Challenges like non-merohedral twinning (e.g., in halogenated analogs) are addressed using refinement software (SHELXL) and multi-scan absorption correction (SADABS) .

Advanced Research Questions

Q. What computational strategies predict electronic properties and validate experimental data for this compound?

  • Answer: Density Functional Theory (DFT) with B3LYP/6-311G(d,p) calculates geometry, HOMO-LUMO gaps, and UV-Vis spectra. Time-Dependent DFT (TD-DFT) models electronic transitions, while vibrational frequencies are matched to experimental IR. Solvent effects are modeled using Polarizable Continuum Models (PCM) .

Q. How do halogen substituents influence antimicrobial activity in α,β-unsaturated ketones?

  • Answer: The bromine atom enhances lipophilicity and dipole moments, facilitating membrane penetration. Antimicrobial efficacy is tested via agar diffusion assays against Gram-positive/negative bacteria. Structure-activity relationships (SAR) compare halogen position/size (e.g., Br vs. Cl) on inhibition zones .

Q. What crystallographic challenges arise in halogenated chalcones, and how are they mitigated?

  • Answer: Heavy atoms (Br) cause absorption errors, addressed via multi-scan correction. Disorder in crystal packing is resolved using twin refinement (e.g., P21/n space group). High-resolution data (Cu-Kα radiation, λ = 1.54184 Å) improves accuracy .

Q. How can nonlinear optical (NLO) properties be experimentally and theoretically evaluated?

  • Answer: Hyper-Rayleigh scattering measures first hyperpolarizability (β), while DFT calculates charge transfer dynamics. Extended π-conjugation and electron-withdrawing groups (e.g., Br) enhance NLO response, making the compound suitable for photonic applications .

Q. What methodologies reconcile discrepancies between experimental and computational UV-Vis spectra?

  • Answer: Adjusting DFT functionals (e.g., CAM-B3LYP) and including solvent effects (PCM) improves λmax alignment. Experimental λmax (~350–400 nm) for E-chalcones correlates with π→π* transitions modeled via TD-DFT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.